4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-iodo-6-methoxyphenyl 4-methoxybenzoate
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Overview
Description
4-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-IODO-6-METHOXYPHENYL 4-METHOXYBENZOATE is a complex organic compound with a molecular formula of C17H16IN3O4S . This compound is known for its unique chemical structure, which includes an iodo group, a methoxy group, and a hydrazono group. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
The synthesis of 4-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-IODO-6-METHOXYPHENYL 4-METHOXYBENZOATE involves multiple steps. One common method includes the reaction of 2-iodo-6-methoxyphenyl 4-methoxybenzoate with aminocarbothioyl hydrazine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at a controlled temperature to ensure the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The iodo group in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-IODO-6-METHOXYPHENYL 4-METHOXYBENZOATE is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 4-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-IODO-6-METHOXYPHENYL 4-METHOXYBENZOATE include:
- 4-[(E)-(Carbamothioylhydrazono)methyl]-2-iodo-6-methoxyphenyl 4-methoxybenzoate
- 4-((E)-{[2-(ANILINOCARBONYL)ANILINOACETYL]HYDRAZONO}METHYL)-2-METHOXYPHENYL 4-METHOXYBENZOATE
These compounds share similar structural features but differ in their specific functional groups, leading to variations in their chemical and biological properties .
Properties
Molecular Formula |
C17H16IN3O4S |
---|---|
Molecular Weight |
485.3 g/mol |
IUPAC Name |
[4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-iodo-6-methoxyphenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C17H16IN3O4S/c1-23-12-5-3-11(4-6-12)16(22)25-15-13(18)7-10(8-14(15)24-2)9-20-21-17(19)26/h3-9H,1-2H3,(H3,19,21,26)/b20-9+ |
InChI Key |
AHUNBHYCBZIHFQ-AWQFTUOYSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2I)/C=N/NC(=S)N)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2I)C=NNC(=S)N)OC |
Origin of Product |
United States |
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